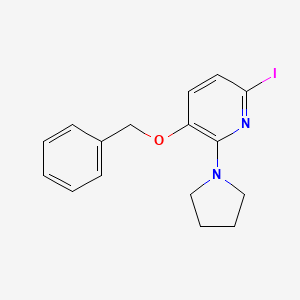
rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis, is a chiral compound that belongs to the family of amino acids. This compound is characterized by its unique stereochemistry, which makes it an important subject of study in the field of organic chemistry. The presence of both amino and carboxylic acid functional groups allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis, typically involves the use of chiral catalysts to achieve the desired stereochemistry. One common method involves the hydrogenation of N-heteroaromatic compounds using transition-metal catalysts such as iridium, ruthenium, rhodium, and palladium complexes . The reaction conditions often include the use of a strong Brønsted acid to activate the aromatic ring and facilitate the interaction between the substrate and the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale hydrogenation reactors and continuous flow processes to ensure high yields and purity. The use of organocatalysis has also been explored for the efficient hydrogenation of certain N-heteroaromatic compounds .
Análisis De Reacciones Químicas
Types of Reactions
rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis, undergoes a variety of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used for amide and ester formation.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Amides and esters.
Aplicaciones Científicas De Investigación
rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis, has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism by which rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis, exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The carboxylic acid group can participate in acid-base reactions, altering the pH and ionic environment of the reaction medium.
Comparación Con Compuestos Similares
Similar Compounds
- rac-methyl (2R,3S)-3-aminooxolane-2-carboxylate hydrochloride, cis
- rac-methyl (2R,3S)-3-hydroxypiperidine-2-carboxylate hydrochloride, cis
Uniqueness
rac-(2R,3S)-3-aminooxolane-2-carboxylic acid hydrochloride, cis, is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C5H10ClNO3 |
|---|---|
Peso molecular |
167.59 g/mol |
Nombre IUPAC |
3-aminooxolane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-1-2-9-4(3)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H |
Clave InChI |
BMSTUCQOEDYABE-UHFFFAOYSA-N |
SMILES canónico |
C1COC(C1N)C(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6''-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B15127916.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B15127926.png)
![1-{Bicyclo[1.1.1]pentan-1-yl}propan-1-one](/img/structure/B15127929.png)


![3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15127945.png)
![2-[(1S)-1-azidopropyl]pyridine](/img/structure/B15127951.png)






![6-(4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one](/img/structure/B15127997.png)
